Cobalt-Catalyzed Cyclopropanation: Mesityl vs. Diphenyl Diamine
In a direct head-to-head comparison under identical conditions, cobalt(II) complexes derived from (1S,2S)-1,2-dimesitylethylenediamine (complex 8a) catalyzed the cyclopropanation of styrene with t-butyl diazoacetate to give the product with 90% ee, whereas complexes prepared from (1S,2S)-1,2-diphenylethylenediamine (1a) and (1S,2S)-1,2-bis(3,5-dimethylphenyl)ethylenediamine (7a) delivered only 84% ee and 85% ee, respectively [1]. Further structural optimization—incorporating ester side chains on the ligand backbone (complexes 14a/15a)—raised the enantioselectivity to 96% ee with 90:10 trans:cis diastereoselectivity [1].
| Evidence Dimension | Enantiomeric excess (ee) in styrene cyclopropanation with t-butyl diazoacetate |
|---|---|
| Target Compound Data | Complex 8a: 90% ee; optimized complex 15a: 96% ee, trans:cis = 90:10 |
| Comparator Or Baseline | Complex 1a (diphenyl): 84% ee; complex 7a (3,5-dimethylphenyl): 85% ee; both trans:cis = 75–76:24–25 |
| Quantified Difference | +5–6 percentage points ee (8a vs. 1a/7a); +11–12 percentage points ee (15a vs. 1a/7a) |
| Conditions | 5 mol% catalyst, 10 mol% N-methylimidazole, THF, 25 °C, 2 h reaction time |
Why This Matters
An 11–12 percentage point gain in ee directly reduces the mass of undesired enantiomer, cutting downstream purification costs and improving isolated yield of the target enantiomer in pharmaceutical intermediate synthesis.
- [1] Ikeno T, Sato M, Sekino H, Nishizuka A, Yamada T. Highly Enantioselective Cyclopropanation of Styrenes and Diazoacetates Catalyzed by 3-Oxobutylideneaminatocobalt(II) Complexes, Part 1. Designs of Cobalt Complex Catalysts and the Effects of Donating Ligands. Bull Chem Soc Jpn. 2001;74(11):2139-2150. doi:10.1246/bcsj.74.2139 View Source
